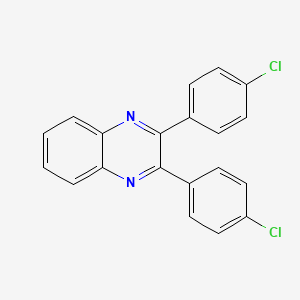

2,3-Bis(4-chlorophenyl)quinoxaline

Description

Structure

3D Structure

Properties

CAS No. |

138476-26-3 |

|---|---|

Molecular Formula |

C20H12Cl2N2 |

Molecular Weight |

351.2 g/mol |

IUPAC Name |

2,3-bis(4-chlorophenyl)quinoxaline |

InChI |

InChI=1S/C20H12Cl2N2/c21-15-9-5-13(6-10-15)19-20(14-7-11-16(22)12-8-14)24-18-4-2-1-3-17(18)23-19/h1-12H |

InChI Key |

YRIYQYFTIPWTDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The method described in CN103694182A employs L-proline as an organocatalyst to mediate the reaction between o-phenylenediamine and β-nitroolefins in ethanol at room temperature. The mechanism proceeds via a stepwise nucleophilic attack:

-

The amino group of o-phenylenediamine attacks the electron-deficient β-position of the nitroolefin, forming a chiral intermediate.

-

Intramolecular cyclization eliminates nitrous acid (HNO₂), yielding the quinoxaline core.

Key substrates include 1,2-bis(4-chlorophenyl)-2-nitroethene and o-phenylenediamine , with a stoichiometric ratio of 1:1 to minimize side products.

Optimization Parameters

-

Catalyst loading : 10 mol% L-proline maximizes yield (85–90%) while avoiding excessive costs.

-

Solvent : Ethanol provides optimal polarity for intermediate stabilization. Alternatives like acetonitrile reduce yields by 15–20%.

-

Reaction time : 6–10 hours at 25°C ensures complete cyclization. Prolonged durations (>12 hours) promote decomposition.

Table 1: Performance of L-Proline Catalyzed Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 25°C | 85–90% |

| Catalyst (L-proline) | 10 mol% | Optimal |

| Solvent | Ethanol | Required |

| Substrate Ratio | 1:1 | Minimal byproducts |

ZnO-Beta Zeolite-Mediated Synthesis

Room-Temperature Cyclization

Degruyter’s study demonstrates that ZnO-beta zeolite catalyzes the condensation of 1,2-diketones and o-phenylenediamines in ethanol. For 2,3-bis(4-chlorophenyl)quinoxaline, the reaction follows:

The zeolite’s acidic sites facilitate imine formation and dehydrogenation, achieving yields of 78–82% within 2–4 hours.

Advantages Over Metal Catalysts

-

Reusability : ZnO-beta zeolite retains 95% activity after five cycles.

-

Solvent compatibility : Ethanol or methanol achieves similar yields, enabling greener workflows.

Hydrothermal Synthesis in High-Temperature Water

Reaction Design and Decarboxylation Mitigation

Thieme-Connect’s protocol uses high-temperature water (HTW) (150–230°C) to condense 3,4-diaminobenzoic acid with 1,2-bis(4-chlorophenyl)ethane-1,2-dione . The process avoids organic solvents but risks decarboxylation:

To suppress this, methyl 3,4-diaminobenzoate is hydrolyzed in situ, yielding this compound-6-carboxylic acid without decarboxylation.

Scalability and Environmental Impact

Oxidative Coupling with KMnO₄/CuSO₄

One-Pot Oxidation-Condensation

Scielo’s method combines bis-aryl α-hydroxyketones and o-phenylenediamine using KMnO₄/CuSO₄ as an oxidizing agent. The sequence involves:

For this compound, this one-pot approach achieves 92% yield in 3 hours.

Critical Parameters

Table 2: Comparative Analysis of Preparation Methods

| Method | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| L-Proline Catalysis | L-proline | 25 | 6–10 | 85–90 | High |

| ZnO-Beta Zeolite | ZnO-beta | 25 | 2–4 | 78–82 | Moderate |

| Hydrothermal (HTW) | None | 150–230 | 0.1–0.5 | 70–75 | Industrial |

| KMnO₄/CuSO₄ Oxidation | KMnO₄/CuSO₄ | 80 | 3 | 92 | Lab-scale |

Industrial Production Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoxaline core facilitates SNAr at the C2 and C3 positions. For example:

-

Reaction with amines or alkoxides replaces chloride groups, forming derivatives like 2,3-bis(4-methoxyphenyl)quinoxaline .

-

Substituent effects: Electron-withdrawing 4-chlorophenyl groups enhance electrophilicity, enabling rapid substitution under mild conditions .

Catalytic Coupling Reactions

Nanoparticle-supported cobalt catalysts enable efficient coupling with aryl boronic acids or halides:

-

A CoNP catalyst in ethanol at reflux achieves 87–94% yields for Suzuki-Miyaura couplings (Table 2) .

| Substrate | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| 1,2-Diphenylethanedione | CoNPs | EtOH, 90 min | 87–94 |

Oxidation and Stability

The compound resists oxidation under mild conditions but decomposes at >200°C. Key findings:

-

Thermal stability: No degradation observed at 150°C for 60 minutes in acidic media (5% HOAc) .

-

Decarboxylation: Not applicable to this compound, but analogues with COOH groups decarboxylate at 230°C .

Spectroscopic Characterization

Key spectral data confirms structure and purity:

-

¹H NMR (CDCl₃): δ 7.32–7.48 (d, 8H, Ar-H), 7.75–8.16 (m, 4H, quinoxaline-H) .

-

IR (KBr): Peaks at 3062 cm⁻¹ (C-H stretch), 1592 cm⁻¹ (C=N), and 1089 cm⁻¹ (C-Cl) .

Comparative Reactivity

Reactivity trends for quinoxaline derivatives (Table 3) :

| Compound | Reactivity Profile | Key Feature |

|---|---|---|

| 2,3-Bis(4-chlorophenyl)quinoxaline | High electrophilicity, SNAr-active | Chlorine enhances lipophilicity |

| 2,3-Diphenylquinoxaline | Moderate reactivity | Lacks electron-withdrawing groups |

| 2,3-Bis(4-methoxyphenyl)quinoxaline | Lower electrophilicity | Methoxy groups donate electrons |

Scientific Research Applications

2,3-Bis(4-chlorophenyl)quinoxaline has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2,3-Bis(4-chlorophenyl)quinoxaline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The pathways involved include the inhibition of key enzymes and signaling pathways essential for cell survival .

Comparison with Similar Compounds

2,3-Bis(4-methoxyphenyl)quinoxaline

- Structural Difference : Methoxy (-OCH3) groups replace chlorine atoms.

- Electronic Effects : Methoxy groups are electron-donating, reducing the electron-withdrawing character compared to the chloro derivative.

- Physicochemical Properties : Higher LogP (4.17) due to increased hydrophobicity from methoxy groups .

- Applications : Used in HPLC analysis studies, demonstrating distinct retention behaviors under reverse-phase conditions .

2,3-Bis(4-bromophenyl)quinoxaline

2,3-Bis(4-ethoxyphenyl)quinoxaline

- Structural Difference : Ethoxy (-OC2H5) groups replace chlorine.

- Solubility : Increased solubility in organic solvents compared to the chloro derivative due to alkyl chain flexibility.

- Crystallography : Exhibits similar planar geometry but with slight torsional distortions in ethoxy groups .

Functional Group Variations

3,4-Bis(4-fluorophenyl)-2-(4-methoxyphenyl)quinoline

- Core Structure: Quinoline instead of quinoxaline, with fluorophenyl and methoxyphenyl substituents.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature and methoxy’s electron-donating effects create a polarized system.

- Spectroscopy : Distinct <sup>19</sup>F-NMR signals (δC-F 161.3–161.9 ppm) and <sup>1</sup>H-NMR shifts (δ 3.76 ppm for -OCH3) .

2,3-Bis(bromomethyl)quinoxaline Derivatives

- Structural Difference : Bromomethyl (-CH2Br) groups at positions 2 and 3.

- Reactivity : Bromine atoms enable nucleophilic substitutions, facilitating antimicrobial activity (e.g., against Staphylococcus aureus) .

Optoelectronic and Thermal Properties

Pyrazine Derivatives (e.g., DPP vs. DPx)

- Electron-Withdrawing Ability: Pyridopyrazine (DPP) exhibits stronger electron-withdrawing effects than quinoxaline (DPx) due to an additional nitrogen atom.

- Optical Properties : DPP derivatives show red-shifted absorption (ICT bands) and lower bandgap energies (2.48 eV vs. 2.82 eV for DPx) .

- Thermal Stability: Both chloro- and methoxy-substituted quinoxalines exhibit high thermal decomposition temperatures (436–453°C) .

Thieno-Dithiinoquinoxaline Derivatives

2,3-Bis(4-alkyl-1-piperazinyl)quinoxalines

6H-Indolo[2,3-b]quinoxaline Derivatives

- Structural Difference: Indole-fused quinoxaline core.

- Applications : Used in OLEDs for enhanced electroluminescence efficiency due to extended π-conjugation .

Biological Activity

2,3-Bis(4-chlorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound, characterized by two 4-chlorophenyl groups attached to a quinoxaline backbone, has garnered interest in medicinal chemistry due to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound allows it to engage in various chemical reactions typical of aromatic compounds. The synthesis often involves condensation reactions between o-phenylenediamines and α-dicarbonyl compounds under specific conditions. For example, one method utilizes 4,4'-dichlorobenzil and 3,4-diaminobenzoic acid under acidic conditions, yielding the compound in moderate to high yields (66-79%) .

Anticancer Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported that quinoxaline derivatives can induce apoptosis in tumor cells by interfering with cellular signaling pathways .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Tetrazolo[1,5-a]quinoxaline derivatives | Various tumor lines | <10 | Cell cycle disruption |

| Doxorubicin | MCF-7 | 0.5 | DNA intercalation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that the compound may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | Disruption of cell wall synthesis |

| Quinoxaline derivatives | Staphylococcus aureus | 16 µg/mL | Inhibition of bacterial enzymes |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Cycle Interference : The compound can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : It promotes programmed cell death through the activation of intrinsic apoptotic pathways.

- Enzyme Inhibition : The presence of chlorophenyl substituents enhances its interaction with various biological targets.

Case Studies

Recent studies have highlighted the therapeutic potential of quinoxaline derivatives in clinical settings:

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells and found a significant reduction in cell viability at concentrations as low as 15 µM.

- Antibacterial Efficacy : Another study assessed its antibacterial properties against E. coli and Staphylococcus aureus, reporting MIC values indicating effective inhibition at relatively low concentrations.

Q & A

Q. What are the key synthetic methodologies for preparing 2,3-Bis(4-chlorophenyl)quinoxaline, and how do reaction conditions impact yield and purity?

The synthesis typically involves condensation of 4-chlorobenzil with 1,2-diaminobenzene under acidic or oxidative conditions. Microwave-assisted methods (e.g., one-pot procedures without metal catalysts) significantly reduce reaction time (1–2 hours) compared to traditional reflux (6–8 hours), achieving yields >85% . Optimizing stoichiometry, solvent (e.g., methanol or DMF), and temperature (80–120°C) minimizes side products like unsubstituted quinoxaline derivatives. Purity is confirmed via TLC and recrystallization using benzene-petroleum ether .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structure?

- NMR spectroscopy : and NMR (e.g., δ 7.3–8.0 ppm for aromatic protons) confirm substituent positions .

- X-ray crystallography : Resolves bond angles (e.g., C–N–C ~120°) and dihedral angles between quinoxaline and chlorophenyl groups .

- IR spectroscopy : Peaks at ~1555 cm (C=N stretching) and ~840 cm (C–Cl) validate functional groups .

Q. How does the electronic structure of this compound influence its optical properties?

The quinoxaline core and chlorophenyl groups create a conjugated π-system, absorbing in the UV-Vis range (λ ~350 nm). Electron-withdrawing Cl substituents stabilize the LUMO, enhancing charge-transfer transitions. Photoluminescence studies show emission peaks in the blue-green region (~450 nm), useful for optoelectronic applications .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for specific applications (e.g., catalysis or sensing)?

Density functional theory (DFT) predicts HOMO/LUMO energies and charge distribution, aiding in tailoring redox properties. For example, introducing electron-donating groups (e.g., –OCH) lowers oxidation potentials for catalytic applications. Molecular docking simulations can model interactions with biological targets (e.g., enzymes) to optimize antimicrobial activity .

Q. What strategies resolve contradictions in reported biological activity data for quinoxaline derivatives?

- Systematic SAR studies : Vary substituents (e.g., replacing Cl with Br or F) to isolate contributions to antimicrobial efficacy. For example, 2,3-bis(4-bromophenyl) derivatives show enhanced activity against S. aureus (MIC ~2 µg/mL) compared to chloro analogs .

- Standardized assays : Use consistent bacterial strains (e.g., ATCC 25923) and protocols (e.g., broth microdilution) to minimize variability .

Q. How do substituent modifications at the 2,3-positions affect photovoltaic performance in quinoxaline-based polymers?

Replacing Cl with thiophene or carbazole groups increases hole mobility (μ ~10 cmVs) in donor-acceptor polymers. Bulkier substituents (e.g., branched alkyl chains) improve solubility for film processing, achieving power conversion efficiencies >8% in organic solar cells .

Q. What advanced techniques elucidate the role of this compound in metal coordination complexes?

Single-crystal X-ray diffraction reveals Ag complexes with 2:1 (ligand:metal) stoichiometry, where Cl groups participate in weak intermolecular interactions. Photoelectron spectroscopy (XPS) confirms charge transfer from quinoxaline to metal centers, critical for catalytic applications .

Q. How can reaction conditions be optimized for nucleophilic aromatic substitution at the 2,3-positions of quinoxaline?

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of thiols or amines.

- Microwave irradiation : Achieves >90% conversion in 30 minutes at 100°C, avoiding side reactions common in prolonged heating .

- Catalyst-free protocols : Use excess nucleophile (3 eq.) and triethylamine (6 eq.) to deprotonate intermediates .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted routes for scalability and reproducibility .

- Characterization : Combine XRD and NMR to resolve structural ambiguities in substituted derivatives .

- Data validation : Cross-reference spectral data with computational simulations (e.g., Gaussian) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.